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Compound of Interest

Compound Name: Solifenacin N-oxide

Cat. No.: B564391 Get Quote

Application Notes: Solifenacin N-oxide for
Impurity Profiling
Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist widely used in the

treatment of overactive bladder.[1] During the synthesis and storage of Solifenacin, various

impurities can form, which must be rigorously monitored and controlled to ensure the safety

and efficacy of the final drug product.[2] Solifenacin N-oxide is a prominent impurity and an

inactive metabolite of Solifenacin, often formed under oxidative conditions.[3] As such, it is a

critical reference standard for the accurate identification and quantification of impurities in

Solifenacin succinate. This document provides detailed protocols and methodologies for the

use of Solifenacin N-oxide in the impurity profiling of Solifenacin.

Quantitative Data Summary
High-Performance Liquid Chromatography (HPLC) is the most common technique for the

analysis of Solifenacin and its impurities.[1] The following tables summarize the validation

parameters from various validated HPLC methods, demonstrating the suitability of these

methods for impurity quantification.

Table 1: Linearity Data for Solifenacin and Its Impurities
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Analyte Range (µg/mL)
Correlation
Coefficient (r²)

Reference

Solifenacin Succinate 2 - 100 0.9999 [4]

Solifenacin Impurities
LOQ to 200% of 0.5%

specification level
>0.99 [5]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL) Reference

Solifenacin Succinate 0.07 0.21 [4]

Solifenacin Succinate

Impurities
- 0.135 - 0.221 [5][6]

Table 3: Accuracy (Recovery Study)

Analyte
Concentration
Level

Recovery (%) Reference

Solifenacin Succinate
50% - 200% of assay

concentration
Not Specified [5]

Solifenacin Impurities
LOQ, 0.25%, 0.5%,

0.75%, 1.0%
Not Specified [5]

Table 4: Precision Data
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Precision Type Analyte
Relative Standard
Deviation (RSD)
(%)

Reference

Method Precision

Solifenacin and its

impurities (spiked at

0.5%)

Not Specified [5]

Intermediate Precision
Solifenacin and its

impurities
Not Specified [5]

Experimental Protocols
Protocol 1: Preparation of Standard and Sample
Solutions
Objective: To prepare Solifenacin N-oxide reference standard, Solifenacin succinate standard,

and sample solutions for HPLC analysis.

Materials:

Solifenacin N-oxide Reference Standard

Solifenacin Succinate Reference Standard

Solifenacin Succinate Active Pharmaceutical Ingredient (API) or Tablet Dosage Form

Diluent (e.g., a mixture of mobile phase components)

Volumetric flasks

Analytical balance

Sonicator

Syringe filters (0.45 µm)

Procedure:
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Reference Standard Stock Solution (Solifenacin N-oxide):

1. Accurately weigh a suitable amount of Solifenacin N-oxide reference standard and

transfer it to a volumetric flask.

2. Dissolve and dilute to volume with the diluent to obtain a known concentration.

Standard Stock Solution (Solifenacin Succinate):

1. Accurately weigh and dissolve an appropriate amount of Solifenacin succinate reference

standard in the diluent to obtain a known concentration.[2]

System Suitability Solution:

1. Prepare a solution containing both Solifenacin succinate and Solifenacin N-oxide at

appropriate concentrations to verify the system's performance.

Sample Preparation (API):

1. Accurately weigh and dissolve a known amount of the Solifenacin succinate API in the

diluent to achieve a target concentration.

Sample Preparation (Tablet Dosage Form):

1. Weigh and finely powder a representative number of tablets.

2. Transfer a portion of the powder, equivalent to a specific amount of Solifenacin succinate,

into a volumetric flask.

3. Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to

the final volume.[2]

4. Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients

before injection.[2]

Protocol 2: HPLC Method for Impurity Profiling
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Objective: To separate and quantify Solifenacin N-oxide and other impurities in Solifenacin

succinate samples using a stability-indicating HPLC method.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV or Photo Diode Array

(PDA) detector.[1]

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

The following conditions are a synthesis of several published methods and may require

optimization for specific applications.

Parameter Condition 1 Condition 2 Condition 3

Column L1 column (C18)[1][5]

Waters Xterra RP-8

(250 x 4.6mm, 5µm)

[1]

Oyster BDS C8 (250

mm x 4.6 mm, 5 µm)

[4]

Mobile Phase A

Phosphate buffer (pH

6.6) with 0.5%

Triethylamine[1][5]

-

10 mM Ammonium

Formate (pH 3.0 with

Formic Acid)[2][4]

Mobile Phase B
90% Acetonitrile in

Water[1][5]
-

Acetonitrile and

Methanol (75:25 v/v)

[2]

Elution Mode Gradient[1][5] Isocratic Isocratic[4]

Flow Rate 1.2 mL/min[1] 1.0 mL/min 0.7 mL/min[2][4]

Detection Wavelength 225 nm[5] 220 nm[1] 210 nm[4]

Column Temperature Ambient Ambient Ambient

Injection Volume 10-20 µL 10-20 µL 10-20 µL

Procedure:
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System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30

minutes or until a stable baseline is achieved.[2]

Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention

times of Solifenacin and its impurities.[2]

System Suitability Test: Inject the system suitability solution to evaluate parameters such as

resolution, tailing factor, and theoretical plates.

Standard and Sample Analysis: Inject the prepared standard and sample solutions in a

defined sequence.

Data Processing: Process the chromatograms to identify and quantify Solifenacin N-oxide
and other impurities based on their retention times relative to the Solifenacin peak.[2] Use

the response factor of the Solifenacin N-oxide reference standard for accurate

quantification.
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Caption: Experimental Workflow for Solifenacin Impurity Profiling.
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Caption: Role of Solifenacin N-oxide as a Reference Standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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